tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate
Description
tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to a 3-fluorophenyl ring substituted with a carbamoylmethyl (-CH₂CONH₂) moiety at the para position. The fluorine atom and carbamoylmethyl group influence electronic, steric, and solubility properties, making it a candidate for targeted drug design .
Properties
Molecular Formula |
C13H17FN2O3 |
|---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-amino-2-oxoethyl)-3-fluorophenyl]carbamate |
InChI |
InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(18)16-9-5-4-8(6-11(15)17)10(14)7-9/h4-5,7H,6H2,1-3H3,(H2,15,17)(H,16,18) |
InChI Key |
IMZUCVCDDAAIMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CC(=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate typically involves the reaction of a fluorophenyl derivative with tert-butyl carbamate. One common method includes the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the desired carbamate compound .
Industrial Production Methods
Industrial production of carbamates often employs large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product. The reagents and catalysts used in the synthesis are carefully selected to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl carbamates.
Scientific Research Applications
tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate involves the interaction with specific molecular targets. The compound can undergo protonation, followed by the loss of the tert-butyl cation, resulting in the formation of carbamic acid. Decarboxylation of the carbamic acid leads to the release of the free amine, which can interact with various biological pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of tert-butyl carbamates, where structural variations arise from substituents on the phenyl ring. Key analogues from the literature include:
Key Observations:
Substituent Diversity: The target compound’s carbamoylmethyl group (-CH₂CONH₂) contrasts with methylthiazol (42h, 42g, 42i) and methylthio () groups in analogues. Fluorine at the 3-position (shared with 42h) increases electronegativity and metabolic stability compared to methoxy (42g) or chloro (42i) groups, which may alter reactivity in cross-coupling reactions .
Synthetic Accessibility :
- Yields for analogues vary significantly (16–77%), suggesting that electron-withdrawing groups (e.g., -F in 42h) may improve reaction efficiency compared to electron-donating groups (e.g., -OCH₃ in 42g) .
- The carbamoylmethyl group’s synthesis likely requires selective amidation steps, which may reduce yields compared to direct alkylation or arylation methods used for methylthiazol derivatives .
Solubility and Stability:
- The carbamoylmethyl group’s polarity contrasts with the lipophilic methylthiazol and biphenyl moieties. This difference may render the target compound more suitable for aqueous-phase reactions or formulations .
- Fluorine enhances oxidative stability and bioavailability, a trait shared with 42h but absent in methoxy or chloro analogues .
Crystallographic and Analytical Considerations
- Structural analogs like those in and were characterized using X-ray crystallography (e.g., SHELX/Phaser software), highlighting the importance of halogen (F, Cl) and bulky groups in crystal packing .
- The carbamoylmethyl group’s conformational flexibility may complicate crystallization compared to rigid methylthiazol or biphenyl systems .
Biological Activity
tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate is a synthetic compound belonging to the class of carbamates, characterized by its unique chemical structure which includes a tert-butyl group, a fluorophenyl moiety, and a carbamoyl methyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.
- Molecular Formula : C₁₃H₁₈FN₂O₃
- Molecular Weight : 268.28 g/mol
- CAS Number : 2059988-54-2
The biological activity of this compound primarily involves its interaction with biological targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. This reversible interaction allows for detailed studies of enzyme kinetics and inhibition mechanisms, making it a valuable tool in drug discovery and development.
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as inhibitors for various enzymes, including:
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial in the context of neurodegenerative diseases like Alzheimer's, where increased acetylcholine levels can improve cognitive function.
- β-secretase : This enzyme is involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta plaques associated with Alzheimer's disease. Compounds that inhibit β-secretase may reduce plaque formation and associated neurotoxicity .
Antimicrobial Activity
Preliminary studies have shown that certain derivatives of tert-butyl carbamates exhibit antimicrobial properties. For example, related compounds have demonstrated good to moderate antibacterial activity against various strains, suggesting that this compound may possess similar properties .
Case Studies
-
Inhibition Studies on AChE :
- A study evaluated the inhibitory effects of various carbamate derivatives on AChE activity. Results indicated that specific substitutions on the aromatic ring significantly enhanced inhibitory potency, with some derivatives achieving IC50 values in the nanomolar range.
- The study highlighted the structure-activity relationship (SAR) that informs the design of more potent inhibitors for therapeutic use against Alzheimer's disease .
- Antimicrobial Evaluation :
Comparison of Biological Activities
| Compound Name | Enzyme Inhibition (IC50) | Antimicrobial Activity | Notes |
|---|---|---|---|
| This compound | TBD | Moderate | Potential AChE inhibitor |
| Related Carbamate A | 15.4 nM (AChE) | Good | Stronger AChE inhibition |
| Related Carbamate B | TBD | Moderate | Effective against specific bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
